molecular formula C15H9Cl2NO2 B1420647 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride CAS No. 1160263-04-6

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Cat. No.: B1420647
CAS No.: 1160263-04-6
M. Wt: 306.1 g/mol
InChI Key: LYLPNGVLDSFNIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride typically involves the chlorination of 2-(5-methyl-2-furyl)quinoline-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the quinoline ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale chlorination reactions using appropriate chlorinating agents and maintaining stringent reaction conditions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amide derivatives, while oxidation can lead to the formation of quinoline N-oxides .

Scientific Research Applications

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The chloro group and carbonyl chloride moiety play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in synthetic chemistry and proteomics research .

Properties

IUPAC Name

6-chloro-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c1-8-2-5-14(20-8)13-7-11(15(17)19)10-6-9(16)3-4-12(10)18-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLPNGVLDSFNIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
Reactant of Route 2
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6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
Reactant of Route 3
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
Reactant of Route 4
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
Reactant of Route 5
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

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